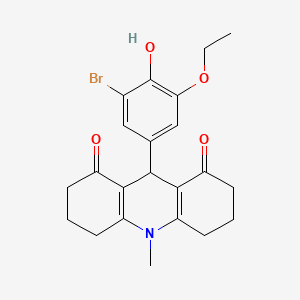
9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a brominated phenyl ring, an ethoxy group, a hydroxy group, and a hexahydroacridine core, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde, ethyl bromide, and 10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to enhance reaction efficiency and yield.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure, which can interact with enzyme active sites.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(3-bromo-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 9-(3-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Uniqueness
- Structural Features : The presence of both bromine and ethoxy groups in the phenyl ring, combined with the hexahydroacridine core, provides unique chemical properties.
- Reactivity : Enhanced reactivity due to the electron-withdrawing bromine atom and electron-donating ethoxy group, making it versatile in various chemical reactions.
9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in scientific research and its potential applications across multiple fields
Propiedades
Fórmula molecular |
C22H24BrNO4 |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C22H24BrNO4/c1-3-28-18-11-12(10-13(23)22(18)27)19-20-14(6-4-8-16(20)25)24(2)15-7-5-9-17(26)21(15)19/h10-11,19,27H,3-9H2,1-2H3 |
Clave InChI |
ZVDPYTIYKSBQNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B11611450.png)
![7-(2-fluorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11611458.png)
![Ethyl 8-methyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11611461.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11611472.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11611480.png)
![(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11611485.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11611489.png)
![methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611492.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11611496.png)
![methyl (5E)-5-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611499.png)

![6-(3-Bromo-4,5-dimethoxyphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611506.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11611509.png)
![1H-benzotriazol-1-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B11611514.png)
